Cas no 87184-99-4 (4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol)

4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol structure
87184-99-4 structure
商品名:4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol
CAS番号:87184-99-4
MF:C10H24O2Si
メガワット:204.381864547729
MDL:MFCD04974070
CID:992318
PubChem ID:186403

4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol 化学的及び物理的性質

名前と識別子

    • 4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol
    • 4-(tert-Butyldimethylsilyl)oxy-1-butanol
    • 4-(TERT-BUTYLDIMETHYLSILYL)-OXY-1-BUTAN&
    • 4-tert-Butyldimethylsiloxy-1-butanol
    • 1-(dimethyl-tert-butylsilyloxy)-butan-4-ol
    • 4-[tert-butyl(dimethyl)silyl]oxybutan-1-ol
    • 1-(tert-Butyldimethylsilyloxy)-4-butanol
    • 1,4-Butanediol mono-tertbutyldimethylsilyl ether
    • 1-t-butyldimethylsilyloxy-4-hydroxybutane
    • 4-hydroxy-1-t-butyldimethylsiloxybutane
    • 4-OTBS butan-1-ol
    • 4-TBSO(CH2)4OH
    • 4-tert-Butyldimethylsilyloxybutanol
    • 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol
    • 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol
    • 4-[(tert-butyldimethylsilyl)oxy]butaN-1-ol
    • 1-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • IJEMXJANZPVITP-UHFFFAOYSA-N
    • 4-(t-butyldimethylsilyloxy)-1-
    • 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-butanol (ACI)
    • 1-tert-Butyldimethylsilyl-4-hydroxybutane
    • 4-(tert-Butyldimethylsilanyloxy)butan-1-ol
    • 4-(tert-Butyldimethylsiloxy)butanol
    • 4-[(4-tert-Butyldimethylsilyl)oxy]butanol
    • 4-tert-Butyldimethylsilyloxy-1-butanol
    • 4-(t-BUTYLDIMETHYLSILOXY)BUTAN-1-OL
    • 4-(tert-Butyldimethylsilyl)oxy-1-butanol, 97%
    • 4-{[tert-butyl(dimethyl)silyl]oxy}-1-butanol
    • MFCD04974070
    • 4-(tert-butyl dimethylsilyl oxy)butan-1-ol
    • 4-t-Butyldimethylsiloxy-1-butanol
    • 4-(tert-butyldimethyl-silyloxy)butan-1-ol
    • 4-(t-butyldimethylsilyloxy)-1-butanol
    • AKOS015916317
    • 87184-99-4
    • DTXSID60236161
    • AS-65338
    • CS-W013187
    • H11340
    • SY115744
    • SCHEMBL334934
    • EN300-142080
    • 4-[(tert-Butyldimethylsilyl)oxy]-1-butanol
    • 4-(tert-butyl dimethylsilyl oxy) butan-1-ol
    • 4-(tert-butyldimethylsilyloxy)butan-1-ol
    • MDL: MFCD04974070
    • インチ: 1S/C10H24O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h11H,6-9H2,1-5H3
    • InChIKey: IJEMXJANZPVITP-UHFFFAOYSA-N
    • ほほえんだ: OCCCCO[Si](C(C)(C)C)(C)C

計算された属性

  • せいみつぶんしりょう: 204.15500
  • どういたいしつりょう: 204.154556538g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 6
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 29.5

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 0.888 g/mL at 25 °C(lit.)
  • ふってん: 63-66 °C/0.3 mmHg(lit.)
  • フラッシュポイント: 華氏温度:221°f
    摂氏度:105°c
  • 屈折率: n20/D 1.4390(lit.)
  • ようかいど: 微溶性(2 g/l)(25ºC)、
  • すいようせい: Slightly Soluble in water.(2.0 g/L) (25°C). Soluble in Dichloromethane, Ethyl Acetate, Methanol
  • PSA: 29.46000
  • LogP: 2.78070
  • ようかいせい: 未確定
  • かんど: 湿度に敏感である

4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3

4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-142080-1.0g
4-[(tert-butyldimethylsilyl)oxy]butan-1-ol
87184-99-4 95%
1g
$0.0 2023-06-07
abcr
AB348409-10 g
4-t-Butyldimethylsiloxy-1-butanol, 97%; .
87184-99-4 97%
10 g
€123.60 2023-07-19
TRC
D468260-10000mg
4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol
87184-99-4
10g
$1183.00 2023-05-18
abcr
AB348409-100g
4-t-Butyldimethylsiloxy-1-butanol, 97%; .
87184-99-4 97%
100g
€229.40 2025-02-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
568589-25G
4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol
87184-99-4 97%
25G
¥1433.05 2022-02-24
eNovation Chemicals LLC
Y1189352-25g
4-[(tert-Butyldimethylsilyl)oxy]-1-butanol
87184-99-4 97%
25g
$125 2023-09-03
eNovation Chemicals LLC
Y1189352-100g
4-[(tert-Butyldimethylsilyl)oxy]-1-butanol
87184-99-4 97%
100g
$140 2024-07-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D136918-100g
4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol
87184-99-4 97%
100g
¥1751.90 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045303-1g
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol
87184-99-4 98%
1g
¥42 2023-02-17
abcr
AB348409-100 g
4-t-Butyldimethylsiloxy-1-butanol, 97%; .
87184-99-4 97%
100 g
€460.30 2023-07-19

4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  40 min, 0 °C
1.2 105 min, 0 °C
リファレンス
Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones
Throup, Adam; et al, Organic & Biomolecular Chemistry, 2016, 14(40), 9554-9559

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: 1-Propanol ,  Water ;  12 h, 50 °C
リファレンス
Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group under Environmentally Responsible, Aqueous Conditions
Akporji, Nnamdi; et al, ChemCatChem, 2019, 11(23), 5743-5747

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  2.5 h, 0 °C → rt
リファレンス
Stereoselective synthesis of the C(53)-C(67) polyene fragment of amphidinol-3
Colobert, Francoise; et al, Synlett, 2007, (15), 2351-2354

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 2-Hydroxybenzyl alcohol Solvents: Ethanol ,  Water ;  10 h
リファレンス
The use of organophotoacids for deprotection reactions in organic synthesis
Nishikubo, Yuichi; et al, Tetrahedron Letters, 2006, 47(46), 8125-8128

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dimethylformamide
リファレンス
Preparation of polystyrene beads with dendritically embedded TADDOL and use in enantioselective Lewis acid catalysis
Sellner, Holger; et al, Helvetica Chimica Acta, 2002, 85(1), 352-387

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Design, Synthesis, and Biological Evaluation of Simplified Side Chain Hybrids of the Potent Actin Binding Polyketides Rhizopodin and Bistramide
Herkommer, Daniel; et al, ChemMedChem, 2015, 10(3), 470-489

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ;  1 h, 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Water ;  cooled
2.1 Reagents: Imidazole Solvents: Dichloromethane ;  20 h, rt
3.1 Reagents: 1-Dodecanethiol ,  Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  50 min, rt
3.2 Reagents: Water ;  cooled
リファレンス
A convenient approach for the deprotection and scavenging of the PMB group using POCl3
Ilangovan, Andivelu; et al, RSC Advances, 2013, 3(34), 14814-14828

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Ozone Catalysts: Palladium ,  Titanium (hexagonal mesoporous silica-supported) ,  Silica Solvents: Methanol
リファレンス
Selective acceleration for deprotection of benzyl ethers with Ti-HMS
Itoh, Akichika; et al, Tetrahedron Letters, 1998, 39(51), 9461-9464

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Tin dichloride dihydrate Solvents: Methanol ;  3 - 4 min
リファレンス
Efficient and ecofriendly protocol for tetrahydropyranylation/depyranylation of alcohols in the presence of tin(II) chloride dihydrate
Gogoi, Dipankoj; et al, Synthetic Communications, 2007, 37(4), 593-597

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Magnesium bromide Solvents: Diethyl ether
リファレンス
Selective removal of tetrahydropyranyl ethers in the presence of tert-butyldimethylsilyl ethers with magnesium bromide in ether
Kim, Sunggak; et al, Tetrahedron Letters, 1987, 28(4), 439-40

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Methanol
リファレンス
Deprotection of tetrahydropyranyl ethers with montmorillonite K-10 clay in methanol
Taniguchi, Takahiko; et al, Synlett, 1999, (8), 1247-1248

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Methanol Catalysts: Silica Solvents: Methanol ;  4 h, rt
リファレンス
Deprotection of a silyl group with mesoporous silica
Itoh, Akichika; et al, Chemical & Pharmaceutical Bulletin, 2007, 55(6), 861-864

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 0.5 h, rt
1.2 rt; 0.5 h, rt
リファレンス
Highly stereoselective synthesis of 2,5-disubstituted (E,E)-2,4-pentadienals
Grigorieva, N. Ya.; et al, Russian Chemical Bulletin, 2010, 58(2), 312-316

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Stereoisomer of dichlorotetrakis(1,1-dimethylethyl)di-μ-hydroxyditin Solvents: Methanol
リファレンス
Highly efficient deacetylation by use of the neutral organotin catalyst [tBu2SnOH(Cl)]2
Orita, Akihiro; et al, Chemistry - A European Journal, 2001, 7(15), 3321-3327

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Stereoisomer of dichlorotetrakis(1,1-dimethylethyl)di-μ-hydroxyditin Solvents: Methanol
リファレンス
[tBu2SnOH(Cl)]2 as a highly efficient catalyst for deacetylation
Orita, Akihiro; et al, Synlett, 2000, (1), 140-142

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  Titanium isopropoxide ,  Magnesium Solvents: Tetrahydrofuran ;  12 h, rt
リファレンス
Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg
Ohkubo, Mutsumi; et al, Organic Letters, 2007, 9(5), 773-776

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: 1-Dodecanethiol ,  Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  50 min, rt
1.2 Reagents: Water ;  cooled
リファレンス
A convenient approach for the deprotection and scavenging of the PMB group using POCl3
Ilangovan, Andivelu; et al, RSC Advances, 2013, 3(34), 14814-14828

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 15 h, rt
1.2 Reagents: Water Solvents: Diethyl ether ;  0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 0 °C → rt; 30 min, rt
リファレンス
Z-Selective access to α-trifluoromethyl arylenes through Pd-catalyzed fluoroarylation of 1,1-difluoroallenes
Chen, Lei; et al, Organic & Biomolecular Chemistry, 2023, 21(45), 8979-8983

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Ethyl acetate
2.1 Reagents: Poly(vinyl alcohol) Catalysts: Azobisisobutyronitrile Solvents: Benzene ,  Tetrahydrofuran ,  Water
3.1 Reagents: Imidazole Solvents: Dimethylformamide
リファレンス
Preparation of polystyrene beads with dendritically embedded TADDOL and use in enantioselective Lewis acid catalysis
Sellner, Holger; et al, Helvetica Chimica Acta, 2002, 85(1), 352-387

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, 90 °C
リファレンス
Facile and selective cleavage of allyl ethers based on palladium(0)-catalyzed allylic alkylation of N,N'-dimethylbarbituric acid
Tsukamoto, Hirokazu; et al, Synlett, 2003, (7), 1061-1063

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: Trimesitylphosphine ,  1-Butanaminium, N,N,N-tributyl-, (T-4)-tricarbonylnitrosylferrate(1-) (1:1) Solvents: Ethanol ;  rt; 30 min, 80 °C; 80 °C → rt
1.2 Reagents: 2-Propanethiol ;  rt; 14 h, 40 °C
リファレンス
A Mild Ligand-Free Iron-Catalyzed Liberation of Alcohols from Allylcarbonates
Dieskau, Andre P.; et al, Organic Letters, 2011, 13(20), 5544-5547

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Photochemical Approaches to the Bilobalide Core
Emsermann, Jens; et al, European Journal of Organic Chemistry, 2017, 2017(23), 3362-3372

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ;  8.5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
p-Methoxy diphenylmethanol (MDPM)-, p-phenyl diphenylmethanol (PDPM)-, and p-phenylphenyl diphenylmethanol (PPDPM)-protecting groups for alcohols protection and deprotection
Sharma, G. M.; et al, Synthetic Communications, 2004, 34(5), 941-950

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Poly(vinyl alcohol) Catalysts: Azobisisobutyronitrile Solvents: Benzene ,  Tetrahydrofuran ,  Water
2.1 Reagents: Imidazole Solvents: Dimethylformamide
リファレンス
Preparation of polystyrene beads with dendritically embedded TADDOL and use in enantioselective Lewis acid catalysis
Sellner, Holger; et al, Helvetica Chimica Acta, 2002, 85(1), 352-387

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; overnight, rt
2.1 Catalysts: Trimesitylphosphine ,  1-Butanaminium, N,N,N-tributyl-, (T-4)-tricarbonylnitrosylferrate(1-) (1:1) Solvents: Ethanol ;  rt; 30 min, 80 °C; 80 °C → rt
2.2 Reagents: 2-Propanethiol ;  rt; 14 h, 40 °C
リファレンス
A Mild Ligand-Free Iron-Catalyzed Liberation of Alcohols from Allylcarbonates
Dieskau, Andre P.; et al, Organic Letters, 2011, 13(20), 5544-5547

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  20 h, rt
2.1 Reagents: 1-Dodecanethiol ,  Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  50 min, rt
2.2 Reagents: Water ;  cooled
リファレンス
A convenient approach for the deprotection and scavenging of the PMB group using POCl3
Ilangovan, Andivelu; et al, RSC Advances, 2013, 3(34), 14814-14828

4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol Raw materials

4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:87184-99-4)4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol
A1207635
清らかである:99%/99%/99%
はかる:100g/500g/1kg
価格 ($):154.0/698.0/1188.0